3-Morpholinopropyl carbamimidothioate dihydrochloride
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Overview
Description
3-Morpholinopropyl carbamimidothioate dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N3OS and a molecular weight of 276.23 g/mol . It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Morpholinopropyl carbamimidothioate dihydrochloride typically involves the reaction of morpholine with propyl isothiocyanate, followed by the addition of hydrochloric acid to form the dihydrochloride salt . This reaction is usually carried out under mild conditions, often at room temperature, and does not require a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
3-Morpholinopropyl carbamimidothioate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or the propyl group is replaced by other nucleophiles.
Common reagents used in these reactions include diazonium salts, isothiocyanates, and various bases such as triethylamine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Morpholinopropyl carbamimidothioate dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Morpholinopropyl carbamimidothioate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
3-Morpholinopropyl carbamimidothioate dihydrochloride can be compared with similar compounds such as:
3-Morpholinopropylamine: This compound has a similar structure but lacks the carbamimidothioate group, resulting in different chemical properties and reactivity.
S-aryl carbamimidothioates: These compounds have an aryl group instead of the morpholine ring, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H19Cl2N3OS |
---|---|
Molecular Weight |
276.23 g/mol |
IUPAC Name |
3-morpholin-4-ylpropyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C8H17N3OS.2ClH/c9-8(10)13-7-1-2-11-3-5-12-6-4-11;;/h1-7H2,(H3,9,10);2*1H |
InChI Key |
REOLGAMLTNVTHR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCSC(=N)N.Cl.Cl |
Origin of Product |
United States |
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